Ersentilide

Description

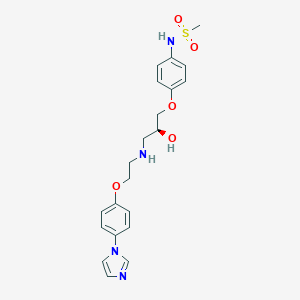

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2S)-2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWUQVSQIFFFKY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154721 | |

| Record name | Ersentilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-79-0 | |

| Record name | Ersentilide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ersentilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERSENTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2JY6Z298S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ersentilide's Effect on IKr Channel Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ersentilide (CK-3579) is a novel antiarrhythmic agent characterized by a dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium channel (IKr) and weak beta-adrenergic antagonism. This unique pharmacological profile suggests potential efficacy in preventing ventricular fibrillation, particularly in scenarios involving the interplay of myocardial ischemia and heightened sympathetic activity. This technical guide provides a comprehensive overview of the available data on this compound's effects on IKr channel function, including its impact on cardiac action potential duration, and outlines the experimental methodologies employed in its evaluation. While specific quantitative metrics of potency such as IC50 for IKr block and Ki for beta-adrenergic receptor binding are not publicly available, this guide synthesizes the existing qualitative and quantitative findings to inform further research and development.

Core Mechanism of Action

This compound exerts its primary antiarrhythmic effect through the blockade of the IKr channel, which is encoded by the human ether-a-go-go-related gene (hERG). The IKr current is a critical component in the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound prolongs the action potential duration (APD), thereby increasing the effective refractory period of cardiac myocytes. This prolongation of the refractory period is a key mechanism for suppressing re-entrant arrhythmias.

In addition to its IKr blocking activity, this compound exhibits weak beta-adrenergic blockade. This is significant because adrenergic stimulation can counteract the APD-prolonging effects of IKr blockade. By attenuating the effects of sympathetic stimulation on the heart, this compound's beta-blocking activity may preserve its primary antiarrhythmic effect, especially in conditions of high sympathetic tone such as myocardial ischemia.

Quantitative Data Presentation

While specific concentration-response data, such as the half-maximal inhibitory concentration (IC50) for IKr block, are not available in the reviewed literature, a key study provides quantitative insight into this compound's effect on the cardiac action potential duration in a canine model.

| Parameter | Animal Model | Baseline Value (ms) | Value after this compound (ms) | Percentage Change | Pacing Cycle Length (ms) | Citation |

| Left Ventricular Monophasic Action Potential Duration | Conscious dogs with healed myocardial infarction | 179 +/- 6 | 233 +/- 5 | 30% increase | 360 | [1] |

Experimental Protocols

The following sections detail the methodologies used in the key in-vivo and in-vitro studies that have characterized the electrophysiological effects of this compound.

In-Vivo Electrophysiological Studies in a Canine Model

These studies were designed to assess the antifibrillatory efficacy of this compound in a clinically relevant model of sudden cardiac death.

-

Animal Model: Conscious dogs with a healed myocardial infarction were used. This model is susceptible to ventricular fibrillation induced by the combination of exercise and acute myocardial ischemia.[1]

-

Surgical Preparation:

-

A left thoracotomy was performed to induce a healed anterior myocardial infarction by occluding the left anterior descending coronary artery.

-

A hydraulic occluder was placed around the left circumflex coronary artery to induce acute ischemia on demand.

-

Electrodes were implanted for recording epicardial monophasic action potentials and for atrial pacing.

-

-

Experimental Procedure:

-

Dogs underwent a sub-maximal exercise test on a treadmill.

-

During exercise, a two-minute occlusion of the left circumflex coronary artery was performed to induce acute ischemia.

-

The development of ventricular fibrillation was monitored.

-

The protocol was repeated after the administration of this compound.

-

-

Data Acquisition and Analysis:

-

Epicardial monophasic action potential duration was measured at a constant heart rate maintained by atrial pacing.

-

Heart rate and the incidence of ventricular fibrillation were recorded throughout the experiment.

-

Statistical analysis was performed to compare the effects of this compound with control conditions.

-

In-Vitro Electrophysiological Studies on Canine Cardiac Tissues

These experiments aimed to characterize the direct cellular electrophysiological effects of this compound on different cardiac tissue types.

-

Tissue Preparation:

-

Canine hearts were excised, and preparations of Purkinje fibers, atrial myocardium, and ventricular myocardium were dissected.

-

Tissues were superfused with Tyrode's solution, maintained at a constant temperature and pH, and gassed with 95% O2 and 5% CO2.

-

-

Electrophysiological Recordings:

-

Standard microelectrode techniques were used to record intracellular action potentials.

-

Parameters measured included:

-

Maximum diastolic potential

-

Action potential amplitude

-

Maximum upstroke velocity (Vmax)

-

Action potential duration (APD) at various levels of repolarization

-

Effective refractory period (ERP)

-

-

-

Pharmacological Interventions:

-

Tissues were exposed to varying concentrations of this compound.

-

The effects of this compound were also evaluated in the presence of other agents, such as isoproterenol (a beta-agonist) and Ba2+ (to induce abnormal automaticity), to further characterize its mechanism of action.[2]

-

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of this compound on a cardiac myocyte.

Caption: Dual mechanism of this compound on a cardiac myocyte.

Experimental Workflow for In-Vivo Canine Studies

This diagram outlines the logical flow of the in-vivo experiments conducted to evaluate this compound's efficacy.

Caption: Workflow for in-vivo evaluation of this compound.

Beta-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical beta-1 adrenergic receptor signaling pathway, which is weakly antagonized by this compound.

Caption: Beta-1 adrenergic receptor signaling cascade.

Conclusion and Future Directions

This compound demonstrates a promising profile as an antiarrhythmic agent due to its dual action on IKr channels and beta-adrenergic receptors. The available data, primarily from canine models, indicates a significant prolongation of the cardiac action potential, a key antiarrhythmic mechanism. However, a more complete understanding of its pharmacological profile requires further investigation.

Future research should focus on:

-

Quantitative Potency Assessment: Determining the IC50 of this compound for hERG/IKr channel block and its binding affinity (Ki) for beta-1 adrenergic receptors is crucial for a comprehensive safety and efficacy evaluation.

-

Concentration-Response Relationships: Establishing a clear relationship between this compound concentration and its electrophysiological effects will be vital for defining therapeutic windows.

-

Selectivity Profiling: Assessing the activity of this compound against other cardiac ion channels is necessary to fully understand its overall electrophysiological signature and predict potential off-target effects.

-

Clinical Translation: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.

This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge regarding this compound's effect on IKr channel function. The dual mechanism of action holds therapeutic promise, but further quantitative and mechanistic studies are required to fully realize its potential as a novel antiarrhythmic therapy.

References

Pharmacological Profile of Ersentilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ersentilide (also known as CK-3579) is an investigational antiarrhythmic agent with a unique pharmacological profile characterized by a dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium current (IKr) and antagonism of β1-adrenergic receptors.[1][2][3] Preclinical studies, primarily in canine models of sudden cardiac death, have demonstrated its potential as a potent antifibrillatory agent. This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing available data on its mechanism of action, pharmacodynamics, and the experimental protocols used in its preclinical evaluation. To date, no clinical trial data for this compound in humans has been publicly reported.

Introduction

Sudden cardiac death, often caused by ventricular fibrillation, remains a significant public health concern. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration (APD) primarily through IKr blockade, are a therapeutic option. However, their efficacy can be limited, and they carry a risk of proarrhythmia, such as Torsades de Pointes. This compound was developed as a novel agent that combines IKr blockade with β1-adrenergic antagonism, a combination intended to enhance antiarrhythmic efficacy, particularly in the setting of heightened sympathetic tone, while potentially mitigating some of the risks associated with pure IKr blockers.[1][2]

Mechanism of Action

This compound exerts its antiarrhythmic effects through two primary mechanisms:

-

IKr Blockade: this compound blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2] Inhibition of IKr leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial and ventricular myocardium.[1] This is a hallmark of Class III antiarrhythmic activity.

-

β1-Adrenoceptor Antagonism: this compound is also a β1-adrenoceptor antagonist.[1][3] This action counteracts the effects of sympathetic stimulation on the heart, such as increased heart rate and contractility. The β-blocking activity of this compound is considered to be relatively weak.[2]

The combination of these two mechanisms is thought to be synergistic. The β-blockade component may prevent the shortening of the action potential duration that can occur with sympathetic stimulation, thereby maintaining the antiarrhythmic effect of IKr blockade, especially during conditions like myocardial ischemia and exercise.[2]

Signaling Pathway

Pharmacodynamics

Preclinical pharmacodynamic studies have primarily focused on the electrophysiological and antiarrhythmic effects of this compound in canine models.

Electrophysiological Effects

In canine cardiac tissues, this compound has been shown to:

-

Prolong action potential duration (APD) and the effective refractory period (ERP).[1]

-

Prolong the duration of Ca2+-dependent 'slow response' action potentials.[1]

-

Suppress abnormal automaticity induced by Ba2+ and attenuate isoproterenol-induced automaticity.[1]

-

Have no effect on the maximum diastolic potential, action potential amplitude, or the maximum rate of depolarization (Vmax).[1]

Antiarrhythmic Efficacy

In a canine model of sudden cardiac death involving a healed myocardial infarction and exercise-induced ischemia, this compound demonstrated significant antifibrillatory efficacy.

Quantitative Pharmacodynamic Data

| Parameter | Species | Model | Effect | Reference |

| Ventricular Fibrillation (VF) Prevention | Dog | Healed Myocardial Infarction with Exercise and Ischemia | Prevented VF in 85% of susceptible animals (11 out of 13) | [2] |

| Left Ventricular Monophasic Action Potential Duration (MAPD) at 360 ms cycle length | Dog | Anesthetized, Open Chest | Prolonged by 30% (from 179 ± 6 ms to 233 ± 5 ms) | [2] |

| QTc Interval | Dog | Conscious, Healed Myocardial Infarction | Prolonged by 9.6% (from 260 ± 7 ms to 285 ± 3 ms) | [2] |

| Resting Heart Rate | Dog | Conscious, Healed Myocardial Infarction | Decreased by 14% (from 113 ± 30 bpm to 97 ± 18 bpm) | [2] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including Cmax, Tmax, half-life, and bioavailability, are not publicly available in the reviewed literature.

Quantitative Pharmacokinetic Data

| Parameter | Species | Value | Reference |

| Cmax | Not Available | Not Available | N/A |

| Tmax | Not Available | Not Available | N/A |

| Half-life (t1/2) | Not Available | Not Available | N/A |

| Bioavailability | Not Available | Not Available | N/A |

Preclinical Safety

The preclinical safety profile of this compound has not been extensively detailed in the available literature. In the canine model of sudden cardiac death, no proarrhythmic effects were observed in animals that were not initially susceptible to ventricular fibrillation.[2]

Clinical Trials

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials of this compound in humans. The reasons for the apparent lack of clinical development are not known.

Experimental Protocols

Canine Model of Sudden Cardiac Death

This model is designed to assess the antifibrillatory efficacy of a compound in a setting that mimics the clinical scenario of sudden cardiac death in patients with a previous myocardial infarction.

Methodology:

-

Myocardial Infarction Creation: A myocardial infarction is surgically induced in dogs, typically by ligating the left anterior descending coronary artery. The animals are then allowed to recover for several weeks to allow the infarct to heal.

-

Susceptibility Testing: The susceptibility to ventricular fibrillation is assessed by subjecting the conscious dogs to a period of submaximal treadmill exercise followed by a brief coronary artery occlusion (e.g., 2 minutes).

-

Drug Administration: Animals identified as susceptible to ventricular fibrillation are then treated with this compound.

-

Efficacy Evaluation: The exercise and ischemia test is repeated to determine if this compound prevents the induction of ventricular fibrillation.

Measurement of Monophasic Action Potential (MAP)

MAP recording is a technique used to measure the electrical activity of a group of myocardial cells, providing a good approximation of the time course of the transmembrane action potential.

Methodology:

-

Catheter Placement: A specialized monophasic action potential catheter is introduced into the heart, typically via a peripheral vein, and positioned against the endocardial or epicardial surface.

-

Pacing: The heart is paced at various cycle lengths to assess the rate-dependent effects of the drug on the action potential.

-

Recording: The MAP signals are recorded and amplified.

-

Analysis: The duration of the monophasic action potential at different levels of repolarization (e.g., 90% repolarization, APD90) and the effective refractory period are measured from the recordings.

Conclusion

This compound is a preclinical antiarrhythmic agent with a promising dual mechanism of action, combining IKr blockade and β1-adrenoceptor antagonism. In canine models of sudden cardiac death, it has demonstrated potent antifibrillatory effects. However, a significant lack of publicly available data on its potency (IC50 values), pharmacokinetics, and, most notably, any human clinical trials, limits a comprehensive assessment of its therapeutic potential. The information presented in this guide is based on the available preclinical research and is intended for a scientific audience engaged in drug discovery and development. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential clinical utility.

References

In Vivo Antiarrhythmic Profile of Ersentilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ersentilide (CK-3579) is a potent antiarrhythmic agent demonstrating significant efficacy in preclinical in vivo models of ventricular arrhythmias.[1][2] Classified as a Class III antiarrhythmic, its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr).[2][3] Uniquely, this compound also possesses beta-1 adrenergic receptor blocking properties.[1][2] This dual mechanism of action contributes to its effectiveness, particularly in scenarios of heightened sympathetic activity, by prolonging the action potential duration and effective refractory period while mitigating the proarrhythmic effects of adrenergic stimulation.[2][4] This document provides a comprehensive technical overview of the in vivo antiarrhythmic effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Quantitative In Vivo Efficacy and Electrophysiological Effects

The in vivo antiarrhythmic potential of this compound has been primarily evaluated in conscious canine models, which are highly valued for their translational relevance in cardiac arrhythmia research.[2][5] The following tables summarize the key quantitative findings from these studies.

Table 1: Antiarrhythmic Efficacy of this compound in a Canine Model of Sudden Cardiac Death

| Parameter | Control Group | This compound-Treated Group | p-value |

| Incidence of Ventricular Fibrillation (VF) | 13 of 19 dogs (68%) | 2 of 13 susceptible dogs (15%) | <0.05 |

| Prevention of VF in High-Risk Animals | N/A | 85% (11 of 13 dogs) | <0.05 |

Data from a study in conscious dogs with a healed myocardial infarction subjected to exercise and acute myocardial ischemia.[2][4]

Table 2: Electrophysiological and Hemodynamic Effects of this compound in a Canine Model

| Parameter | Baseline | After this compound | % Change | p-value |

| Left Ventricular Monophasic Action Potential Duration (ms) at 360 ms cycle length | 179 ± 6 | 233 ± 5 | +30% | <0.001 |

| Resting Heart Rate (bpm) | 113 ± 30 | 97 ± 18 | -14% | <0.05 |

| Heart Rate before Coronary Artery Occlusion (bpm) | 220 ± 25 | 202 ± 22 | -8% | N/A |

Data from a study in conscious and anesthetized open-chest dogs.[2][4]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in key in vivo studies of this compound.[2][4][6]

Conscious Canine Model of Sudden Cardiac Death

This model is designed to simulate the clinical scenario of lethal arrhythmias triggered by the interaction of acute ischemia and increased sympathetic tone in the context of a prior myocardial infarction.

-

Animal Model: Adult mongrel dogs with a healed anterior myocardial infarction. The infarction is induced surgically by a two-stage occlusion of the left anterior descending coronary artery.

-

Arrhythmia Induction:

-

Animals are subjected to a sub-maximal treadmill exercise test.

-

During the last minute of exercise, a 2-minute occlusion of the left circumflex coronary artery is performed using a hydraulic occluder.

-

The development of ventricular fibrillation (VF) is monitored via electrocardiogram (ECG).

-

-

Drug Administration: this compound is administered intravenously.

-

Data Collection: Continuous ECG monitoring is performed to assess heart rate and the incidence of VF.

In Vivo Electrophysiological Studies in Anesthetized Dogs

These studies aim to directly measure the effects of this compound on cardiac electrophysiological parameters.

-

Animal Preparation: Anesthetized, open-chest dogs.

-

Electrophysiological Measurements:

-

Epicardial monophasic action potentials are recorded from the left ventricle using specialized catheters.

-

Action potential duration (APD) is measured at a constant paced heart rate.

-

The effects of sympathetic stimulation (e.g., via stimulation of the left stellate ganglion) on APD are assessed before and after this compound administration.

-

-

Data Analysis: Changes in APD are quantified to determine the extent of action potential prolongation and the drug's ability to counteract the shortening of the action potential induced by sympathetic stimulation.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Antiarrhythmic Action

The following diagram illustrates the dual mechanism of action of this compound at the cellular level.

Caption: Dual mechanism of this compound action.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the sequential steps involved in the conscious canine model of sudden cardiac death to evaluate the antiarrhythmic efficacy of this compound.

Caption: Workflow for assessing this compound's antiarrhythmic efficacy.

Discussion and Conclusion

The in vivo data strongly support the antiarrhythmic potential of this compound, particularly in preventing ventricular fibrillation under conditions of myocardial ischemia and heightened sympathetic tone.[2][4] Its dual mechanism of IKr and beta-1 adrenergic blockade appears to be a key advantage, as it not only prolongs repolarization but also counteracts the proarrhythmic effects of catecholamines.[2] The conscious canine model of sudden cardiac death provides a robust platform for evaluating such agents. Further investigation into the long-term efficacy and safety profile of this compound is warranted. This technical guide provides a foundational understanding of this compound's in vivo antiarrhythmic properties for professionals engaged in cardiovascular drug discovery and development.

References

- 1. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Ersentilide's Effect on IKr Current using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersentilide is a potent antiarrhythmic agent that primarily exerts its effects through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. The gene hERG (human Ether-a-go-go-Related Gene) encodes the alpha subunit of the ion channel that conducts IKr. Inhibition of this channel can prolong the cardiac action potential, an effect that can be therapeutic in certain arrhythmias but also carries a risk of proarrhythmic events like Torsades de Pointes (TdP). In addition to its IKr blocking activity, this compound also exhibits weak beta-adrenergic blockade.[1][2] This dual mechanism of action makes it a compound of significant interest in cardiovascular drug development.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the IKr current using the gold-standard whole-cell patch clamp technique. The protocols detailed below are applicable to various cell expression systems, including human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells stably expressing the hERG channel, as well as isolated cardiomyocytes.

Data Presentation: Comparative Inhibitory Effects on IKr/hERG

| Compound | IC50 (nM) | Cell Type | Temperature (°C) | Voltage Protocol | Reference |

| Dofetilide | 4 - 15 | HEK293 | 37 | Action Potential Clamp | [3] |

| Dofetilide | 35 | Xenopus Oocytes | Room Temp | Macropatch | [4] |

| Cisapride | 7 - 72 | HEK293 | 37 | Action Potential Clamp | [3] |

| Terfenadine | 96 | Rabbit Ventricular Myocytes | Not Specified | Whole-cell | [5] |

| E-4031 | 15.8 | HEK293 | Physiological | Whole-cell | [6] |

Experimental Protocols

Cell Preparation for Patch Clamp Electrophysiology

Objective: To prepare single-cell suspensions of hERG-expressing cells or isolated cardiomyocytes suitable for whole-cell patch clamp recordings.

Materials:

-

hERG-expressing cell line (e.g., HEK293, CHO) or isolated cardiac myocytes.

-

Cell culture medium (e.g., DMEM for cell lines).

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Trypsin-EDTA (for adherent cell lines).

-

Extracellular (bath) solution.

-

Pipettes and sterile consumables.

Protocol for hERG-expressing Cell Lines:

-

Grow cells to 70-80% confluency in appropriate culture flasks.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 2-3 volumes of complete culture medium.

-

Gently triturate the cell suspension to obtain single cells.

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2-3 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the extracellular (bath) solution.

-

Plate the cells onto glass coverslips in a recording chamber and allow them to adhere for at least 15-20 minutes before starting the experiment.

Whole-Cell Patch Clamp Recording of IKr/hERG Current

Objective: To record IKr/hERG currents in the whole-cell configuration and assess the inhibitory effect of this compound.

Solutions:

| Solution | Component | Concentration (mM) |

| Extracellular | NaCl | 145 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular | KCl | 120 |

| MgCl2 | 1.75 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Na2-ATP | 4 | |

| CaCl2 | 5.374 (to achieve desired free Ca2+) | |

| pH adjusted to 7.2 with KOH |

Voltage Clamp Protocol (CiPA Step-Ramp Protocol): This protocol is widely recommended for assessing drug effects on hERG channels.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a depolarizing step to +40 mV for 500 ms to activate and then inactivate the hERG channels.

-

Repolarize the membrane with a ramp down to -80 mV over 100 ms.

-

The IKr/hERG current is typically measured as the peak tail current during the repolarization ramp.

-

This pulse sequence is repeated at regular intervals (e.g., every 5-15 seconds) to monitor the current amplitude over time.

Experimental Procedure:

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the intracellular solution for at least 5 minutes to ensure stable recordings.

-

Apply the voltage clamp protocol and record baseline IKr/hERG currents in the drug-free extracellular solution.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the extracellular solution. The final DMSO concentration should typically be kept below 0.1% to avoid solvent effects.

-

Perfuse the recording chamber with the this compound-containing solution, starting with the lowest concentration.

-

Record the IKr/hERG current at each concentration until a steady-state block is achieved.

-

After applying the highest concentration, perform a washout with the drug-free extracellular solution to assess the reversibility of the block.

Data Analysis

Objective: To quantify the inhibitory effect of this compound on the IKr/hERG current and determine its IC50 value.

-

Measure the peak tail current amplitude for each voltage clamp pulse.

-

Normalize the current amplitude at each this compound concentration to the baseline current amplitude recorded in the drug-free solution.

-

Plot the percentage of current inhibition as a function of the this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n_H): % Inhibition = 100 / (1 + (IC50 / [Drug])^n_H)

-

Statistical analysis should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathways

This compound's mechanism of action involves direct blockade of the IKr channel and modulation of the beta-adrenergic signaling pathway.

Caption: this compound's dual mechanism of action.

Experimental Workflow

The following diagram illustrates the key steps in the patch clamp protocol for assessing this compound's effect on IKr.

Caption: Workflow for this compound IKr patch clamp experiment.

Logical Relationship: Concentration-Response Analysis

This diagram outlines the logical flow of analyzing the concentration-dependent inhibition of IKr by this compound.

Caption: Logic for concentration-response data analysis.

References

- 1. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]

Application Notes and Protocols for Voltage Clamp Studies of Ersentilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersentilide (also known by its developmental code name CK-3579) is a novel antiarrhythmic agent with a primary mechanism of action involving the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] In addition to its potent IKr blocking activity, this compound also exhibits weak β-adrenergic blocking properties.[1][2] This dual mechanism of action makes it a subject of interest for the management of cardiac arrhythmias, particularly in the context of post-myocardial infarction.[1][2]

These application notes provide a comprehensive overview of the electrophysiological effects of this compound and detailed protocols for its characterization using voltage clamp techniques. The information is intended to guide researchers in assessing the potency and selectivity of this compound on key cardiac ion channels.

Data Presentation: Electrophysiological Profile of this compound

The following tables summarize the known and putative effects of this compound on key cardiac ion channels and receptors. It is important to note that specific quantitative data, such as IC50 and Ki values, for this compound are not widely available in public literature. The provided protocols outline the methods to experimentally determine these values.

Table 1: this compound Effects on Cardiac Ion Channels

| Ion Channel | Current | This compound Effect | IC50 | Reference Compound IC50 |

| Kv11.1 (hERG) | IKr | Blockade | Not available in public literature | Dofetilide: ~7-13 nM |

| Kv7.1/KCNE1 | IKs | Not available in public literature | Not available in public literature | Chromanol 293B: ~17.4 µM |

| Cav1.2 | ICaL | Prolongs Ca2+-dependent 'slow response' action potentials[3] | Not available in public literature | Verapamil: ~214 nM |

| Nav1.5 | INa | No effect on Vmax[3] | Not available in public literature | Flecainide: ~11.6 µM |

Table 2: this compound Effects on Adrenergic Receptors

| Receptor | Action | Ki / IC50 |

| β1-Adrenergic Receptor | Antagonist[3] | Not available in public literature |

| β2-Adrenergic Receptor | Not well characterized | Not available in public literature |

Mandatory Visualizations

Figure 1: Experimental workflow for voltage clamp analysis of this compound.

Figure 2: Signaling pathways affected by this compound.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound's effects on the IKr current using the whole-cell patch-clamp technique. These protocols can be adapted for the study of other ion channels (IKs, ICaL, INa) by modifying the voltage protocols and intracellular/extracellular solutions as indicated.

Protocol 1: Determination of this compound IC50 for IKr (hERG)

1. Cell Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions

-

Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording

-

Apparatus: Use a standard patch-clamp setup, including an amplifier, a micromanipulator, an inverted microscope, and a perfusion system.

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution at a constant rate (e.g., 2 mL/min).

-

Approach a single, healthy-looking cell with the patch pipette and form a gigaseal (resistance > 1 GΩ) by applying gentle suction.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before recording.

-

4. Voltage Clamp Protocol for IKr

-

Hold the cell at a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 1 second to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of IKr.

-

Repeat this protocol at a regular interval (e.g., every 15 seconds).

5. Experimental Procedure

-

Record stable baseline IKr tail currents for at least 3-5 minutes.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Allow each concentration to equilibrate for 3-5 minutes until a steady-state block is achieved.

-

Record the IKr tail current at each concentration.

-

After the highest concentration, perform a washout with the drug-free extracellular solution to assess the reversibility of the block.

6. Data Analysis

-

Measure the peak amplitude of the IKr tail current at -50 mV.

-

Normalize the current amplitude at each this compound concentration to the baseline current.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

-

I/I_control = 1 / (1 + ([Drug]/IC50)^n)

-

Where I is the current in the presence of the drug, I_control is the baseline current, [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.

-

-

Protocol 2: Characterization of this compound Effects on Other Cardiac Ion Channels

To assess the selectivity of this compound, its effects on other key cardiac ion channels should be investigated. The general procedure is similar to Protocol 1, with modifications to the cell line, solutions, and voltage protocols.

-

For IKs (Kv7.1/KCNE1):

-

Cell Line: Use a cell line co-expressing Kv7.1 and KCNE1.

-

Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 2-4 seconds, followed by a repolarizing step to -40 mV to record the tail current.

-

-

For ICaL (Cav1.2):

-

Cell Line: Use a cell line expressing Cav1.2, β2, and α2δ subunits, or primary cardiomyocytes.

-

Extracellular Solution: Use a solution containing Ba2+ (e.g., 10 mM) instead of Ca2+ to increase the current amplitude and reduce Ca2+-dependent inactivation.

-

Intracellular Solution: Include Cs+ instead of K+ to block potassium currents.

-

Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), apply a depolarizing step to 0 mV for 200 ms.

-

-

For INa (Nav1.5):

-

Cell Line: Use a cell line expressing Nav1.5.

-

Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing step to -20 mV for 50 ms.

-

Protocol 3: Assessment of β-Adrenergic Receptor Antagonism

The β-adrenergic blocking properties of this compound can be assessed functionally in a cellular context.

1. Cell Preparation and Solutions:

-

Use a cell line endogenously or exogenously expressing β1-adrenergic receptors (e.g., CHO-β1).

-

Use standard physiological solutions as described in Protocol 1.

2. Experimental Procedure:

-

Isoproterenol Stimulation:

-

In the whole-cell voltage-clamp configuration, record a relevant ion current that is modulated by β-adrenergic stimulation (e.g., ICaL in cardiomyocytes).

-

Apply a sub-maximal concentration of the β-agonist isoproterenol to elicit a stable increase in the current.

-

-

This compound Application:

-

In the continued presence of isoproterenol, apply increasing concentrations of this compound.

-

Measure the reduction in the isoproterenol-stimulated current.

-

3. Data Analysis:

-

Quantify the inhibitory effect of this compound on the isoproterenol-induced current increase.

-

Construct a concentration-response curve and calculate the IC50 for the β-adrenergic antagonist effect.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological properties of this compound. While there is a notable lack of publicly available quantitative data on its potency for various ion channels and receptors, the detailed experimental procedures outlined here will enable researchers to independently determine these critical parameters. Such studies are essential for a thorough understanding of this compound's mechanism of action and its potential as an antiarrhythmic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ersentilide in Canine Arrhythmia Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ersentilide, a Class III antiarrhythmic agent, in canine models of arrhythmia. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experimental investigations.

Mechanism of Action

This compound is a benzamide derivative that exhibits a dual mechanism of action, making it a subject of interest for managing complex arrhythmias.[1] Primarily, it functions as a blocker of the rapid component of the delayed rectifier potassium current (IKr), a key channel involved in the repolarization phase of the cardiac action potential.[2][3] By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1]

In addition to its IKr blocking activity, this compound also possesses a weak beta-adrenergic blocking property.[2][3] This is significant because sympathetic activation can counteract the APD-prolonging effects of pure IKr blockers.[2][3] The mild antiadrenergic effect of this compound helps to maintain the prolongation of repolarization even in the presence of elevated sympathetic tone, which is often a trigger for lethal arrhythmias.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on a cardiac myocyte.

Data Presentation: Electrophysiological and Antiarrhythmic Effects

The following tables summarize the quantitative data from studies evaluating this compound in canine models.

Table 1: Electrophysiological Effects of this compound in Canine Myocardium

| Parameter | Tissue Type | Condition | This compound Effect | Reference |

| Action Potential Duration (APD) | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | Prolonged | [1] |

| Effective Refractory Period (ERP) | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | Prolonged | [1] |

| Maximum Diastolic Potential | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |

| Action Potential Amplitude | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |

| Vmax | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |

| Normal Purkinje Fiber Automaticity | Purkinje Fibers | In Vitro | No effect | [1] |

| Abnormal Automaticity (Ba2+ induced) | Purkinje Fibers | In Vitro | Suppressed | [1] |

| Isoproterenol-induced Automaticity | Purkinje Fibers | In Vitro | Attenuated | [1] |

| Digitalis-induced Delayed Afterdepolarizations | N/A | In Vitro | Increased magnitude, but no change in arrhythmia incidence in intact dogs | [1] |

| Left Ventricular Monophasic APD (at 360 ms cycle length) | Ventricular Myocardium | In Vivo (anesthetized) | 30% increase (from 179 ± 6 ms to 233 ± 5 ms) | [2][4] |

| APD Shortening during Sympathetic Stimulation | Ventricular Myocardium | In Vivo (anesthetized) | Completely prevented | [2][4] |

| Resting QTc Interval | N/A | In Vivo (conscious) | 9.6% increase (from 260 ± 7 ms to 285 ± 3 ms) | [3][4] |

Table 2: Antiarrhythmic Efficacy of this compound in a Canine Model of Sudden Cardiac Death

| Parameter | Animal Model | Control Group (No Drug) | This compound Treatment Group | Reference |

| Incidence of Ventricular Fibrillation (VF) | Dogs with healed myocardial infarction undergoing exercise and ischemia | 13 out of 19 dogs (68%) developed VF | 11 out of 13 susceptible dogs (85%) were protected from VF | [2][3][4] |

| Proarrhythmic Effects | Dogs without arrhythmias in the initial test | N/A | No proarrhythmic effects observed in 6 dogs | [2][4] |

| Heart Rate (Resting) | Conscious dogs with healed MI | 113 ± 30 bpm | 97 ± 18 bpm (14% decrease) | [3] |

| Heart Rate (During Acute Myocardial Ischemia) | Conscious dogs with healed MI | 15% increase to 253 ± 25 bpm | 3% increase to 209 ± 22 bpm (17% lower than control) | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects in canine models.

In Vitro Electrophysiological Studies

Objective: To characterize the direct cellular electrophysiological effects of this compound on isolated canine cardiac tissues.

Materials:

-

Canine hearts

-

Tyrode's solution (composition: NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose)

-

This compound stock solution

-

Standard microelectrode recording setup

-

Programmable electrical stimulator

-

Barium chloride (BaCl2) for inducing abnormal automaticity

-

Isoproterenol for inducing automaticity

Protocol:

-

Tissue Preparation:

-

Excise hearts from anesthetized dogs and immediately place them in cold, oxygenated Tyrode's solution.

-

Dissect Purkinje fibers, right atrial free wall, and right ventricular papillary muscles.

-

Mount the tissues in a heated tissue bath (37°C) and superfuse with oxygenated (95% O2, 5% CO2) Tyrode's solution.

-

-

Electrophysiological Recordings:

-

Impale the tissues with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials.

-

Pace the tissues at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.

-

Record baseline electrophysiological parameters: Action Potential Duration at 90% repolarization (APD90), Effective Refractory Period (ERP), maximal upstroke velocity (Vmax), action potential amplitude, and resting membrane potential.

-

-

This compound Administration:

-

Introduce this compound into the superfusate at increasing concentrations.

-

Allow for an equilibration period at each concentration before repeating the electrophysiological measurements.

-

-

Induction of Abnormal Automaticity (Optional):

-

To test for effects on abnormal automaticity, superfuse Purkinje fibers with Tyrode's solution containing BaCl2.

-

Once stable abnormal automaticity is established, add this compound to the superfusate and observe the effects.

-

-

Induction of Catecholamine-Mediated Automaticity (Optional):

-

To assess effects on adrenergically-mediated automaticity, add isoproterenol to the superfusate.

-

After establishing isoproterenol-induced automaticity, introduce this compound and record the changes.

-

In Vivo Model of Sudden Cardiac Death

Objective: To evaluate the antifibrillatory efficacy of this compound in a conscious canine model susceptible to ventricular fibrillation.

Materials:

-

Adult mongrel dogs

-

Surgical instruments for sterile thoracic surgery

-

Hydraulic occluder for coronary artery occlusion

-

ECG recording equipment

-

Treadmill for exercise testing

-

This compound for intravenous administration

Protocol:

-

Surgical Creation of Myocardial Infarction (MI):

-

Anesthetize the dogs and perform a left thoracotomy.

-

Ligate the left anterior descending coronary artery to induce an anterior wall myocardial infarction.

-

Allow for a healing period of 3-4 weeks.

-

-

Exercise and Ischemia Testing (Control):

-

After the healing period, perform a submaximal exercise test on a treadmill.

-

During the last minute of exercise, inflate the hydraulic occluder placed around the left circumflex coronary artery for 2 minutes to induce acute ischemia.

-

Continuously monitor the ECG for the development of ventricular fibrillation (VF).

-

Identify dogs that are susceptible to VF.

-

-

This compound Administration and Retesting:

-

In the VF-susceptible dogs, administer this compound intravenously (e.g., 1 mg/kg).

-

After a suitable drug equilibration period, repeat the exercise and ischemia test as described above.

-

Record the incidence of VF to determine the antifibrillatory efficacy of this compound.

-

-

Monophasic Action Potential (MAP) Recordings (in anesthetized open-chest dogs):

-

In a separate cohort of anesthetized, open-chest dogs (with or without MI), place a MAP catheter on the epicardial surface of the left ventricle.

-

Pace the heart at a constant cycle length.

-

Record baseline MAP duration.

-

Administer this compound and re-measure MAP duration.

-

To assess the interaction with the sympathetic nervous system, electrically stimulate the left stellate ganglion and record MAP duration before and after this compound administration.

-

Experimental Workflow for In Vivo Efficacy Testing

Caption: Experimental workflow for evaluating this compound in a canine arrhythmia model.

References

- 1. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Langendorff Perfusion with Ersentilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Langendorff-perfused isolated heart model to investigate the electrophysiological effects of Ersentilide. This ex vivo technique allows for the controlled study of a drug's impact on cardiac function, independent of systemic physiological influences.

Introduction

The Langendorff apparatus is a foundational tool in cardiovascular research, enabling the study of the intrinsic properties of the heart.[1][2] By retrogradely perfusing an isolated heart through the aorta with an oxygenated and nutrient-rich solution, cardiac viability and contractile function can be maintained for several hours.[1][3] This preparation is particularly valuable for pharmacological studies, as it allows for the precise administration of compounds and the detailed analysis of their effects on cardiac parameters such as heart rate, contractility, and electrophysiology.[4]

This compound is an antiarrhythmic agent known to prolong the cardiac action potential duration (APD).[5] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical current in ventricular repolarization. Additionally, this compound exhibits beta-1 adrenoceptor antagonist properties. Understanding the detailed effects of this compound on the heart is crucial for its development and safe clinical application. The Langendorff perfusion model provides an ideal platform for such investigations.

Key Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

A fresh Krebs-Henseleit buffer should be prepared on the day of the experiment to ensure optimal physiological conditions for the isolated heart. The solution must be filtered (0.22 µm filter) and continuously gassed with 95% O2 and 5% CO2 (Carbogen) to maintain a pH of 7.4 and adequate oxygenation.[6][7]

Table 1: Composition of Krebs-Henseleit Buffer [6][7][8][9]

| Component | Concentration (mmol/L) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.0 |

Langendorff Perfusion Protocol

The following protocol outlines the key steps for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) in a Langendorff apparatus for the administration of this compound.

Materials:

-

Langendorff Apparatus (including perfusion reservoir, water jacket for temperature control, aortic cannula, bubble trap, and peristaltic pump)

-

Krebs-Henseleit Buffer (gassed with 95% O2 / 5% CO2)

-

This compound stock solution

-

Surgical instruments for heart isolation

-

Monophasic Action Potential (MAP) electrode and recording system

-

Data acquisition system

Procedure:

-

Apparatus Preparation: Prime the Langendorff apparatus with warmed (37°C) and oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are present in the tubing.

-

Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

-

Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.

-

Initiate Perfusion: Immediately initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow. The heart should resume beating shortly after perfusion begins.

-

Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline cardiac parameters, including heart rate, left ventricular developed pressure (if measured), and the monophasic action potential.

-

This compound Perfusion: Following stabilization, switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of this compound. A concentration of 1 µM is a relevant starting point for in vitro studies based on the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.

-

Data Recording: Continuously record the MAP throughout the this compound perfusion period. A perfusion duration of 20-30 minutes is typically sufficient to observe the electrophysiological effects.

-

Washout Period: After the drug perfusion period, switch back to the control Krebs-Henseleit buffer to observe the washout of the drug's effects.

Data Presentation

The primary electrophysiological effect of this compound is the prolongation of the cardiac action potential duration. This can be quantified by measuring the monophasic action potential duration at 90% repolarization (MAPD90).

Table 2: Quantitative Effects of this compound on Monophasic Action Potential Duration

| Parameter | Control (Baseline) | This compound (1 µM) | Percent Change | Reference |

| MAPD90 (ms) | Example Value: 200 ms | Example Value: 260 ms | +30% | [5] |

Note: The values presented are illustrative and may vary depending on the experimental model and conditions.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of Action of this compound.

Langendorff Perfusion Experimental Workflow

Caption: Experimental Workflow for this compound Perfusion.

Logical Relationship of this compound's Effects

Caption: Logical Flow of this compound's Cardiac Effects.

References

- 1. Langendorff heart - Wikipedia [en.wikipedia.org]

- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SutherlandandHearse [southalabama.edu]

- 5. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. Table 4.1. [Compositions of the original Krebs-Henseleit salt solution and two modified versions (mmol/l).]. - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Ersentilide Dose-Response in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersentilide is an antiarrhythmic agent characterized by its dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium current (IKr) and weak beta-1 adrenergic receptor antagonism.[1][2] This unique pharmacological profile suggests its potential in the management of cardiac arrhythmias. Understanding the dose-dependent effects of this compound on isolated cardiomyocytes is crucial for elucidating its electrophysiological properties and predicting its clinical efficacy and safety.

These application notes provide a comprehensive overview of the anticipated dose-response relationship of this compound in isolated cardiomyocytes, based on its known mechanism of action. Due to the limited availability of specific public data on this compound's dose-response curve, data from a well-characterized, potent IKr blocker, Dofetilide, is presented as a representative example to illustrate the expected effects. Detailed protocols for the isolation of ventricular cardiomyocytes and the electrophysiological assessment of IKr and action potential duration are also provided.

Data Presentation

The following tables summarize the expected concentration-dependent effects of an IKr blocker on the IKr current and action potential duration (APD) in isolated ventricular cardiomyocytes.

Note: The quantitative data presented below is for the representative IKr blocker, Dofetilide, and is intended to model the expected behavior of this compound.

Table 1: Dose-Response of IKr Inhibition by a Representative IKr Blocker (Dofetilide) in Isolated Cardiomyocytes

| Concentration (nM) | % IKr Inhibition (Mean ± SEM) |

| 1 | 15.2 ± 2.1 |

| 3 | 35.8 ± 3.5 |

| 10 | 65.1 ± 4.2 |

| 30 | 85.7 ± 2.9 |

| 100 | 95.3 ± 1.8 |

Data is illustrative and based on typical findings for Dofetilide.

Table 2: Dose-Dependent Effect of a Representative IKr Blocker (Dofetilide) on Action Potential Duration (APD90) in Isolated Ventricular Cardiomyocytes

| Concentration (nM) | APD90 Prolongation (%) (Mean ± SEM) |

| 1 | 10.5 ± 1.5 |

| 3 | 25.3 ± 2.8 |

| 10 | 48.9 ± 3.7 |

| 30 | 75.2 ± 5.1 |

| 100 | 98.6 ± 6.3 |

Data is illustrative and based on typical findings for Dofetilide. APD90 represents the time to 90% repolarization.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular cardiomyocytes from an adult rodent heart using a Langendorff perfusion system.

Materials:

-

Langendorff apparatus

-

Perfusion buffer (calcium-free Tyrode's solution)

-

Digestion buffer (Perfusion buffer with collagenase type II and hyaluronidase)

-

Stop buffer (Perfusion buffer with 10% fetal bovine serum)

-

Calcium chloride (CaCl2) stock solution

-

Surgical instruments

Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated, warmed (37°C) perfusion buffer to clear the coronary circulation of blood.

-

Switch to the digestion buffer and perfuse until the heart becomes flaccid.

-

Remove the heart from the apparatus, excise the atria, and gently mince the ventricular tissue in the stop buffer.

-

Disperse the cells by gentle trituration with a pipette.

-

Allow the isolated cardiomyocytes to settle by gravity and remove the supernatant.

-

Gradually reintroduce calcium to the cell suspension by adding small aliquots of CaCl2 stock solution to reach a final concentration of 1.8 mM.

-

The isolated, calcium-tolerant, rod-shaped cardiomyocytes are now ready for electrophysiological studies.

Protocol 2: Electrophysiological Measurement of IKr Current

This protocol outlines the whole-cell patch-clamp technique to measure IKr in isolated ventricular cardiomyocytes.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Procedure:

-

Plate the isolated cardiomyocytes in a recording chamber on the stage of the inverted microscope and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Approach a single, healthy cardiomyocyte with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to isolate and measure the IKr tail current. A typical protocol involves a depolarizing pulse followed by a repolarizing step to elicit the tail current.

-

Record baseline IKr currents.

-

Apply this compound at various concentrations to the bath solution and record the resulting inhibition of the IKr current.

-

Analyze the data to determine the concentration-dependent block of IKr.

Protocol 3: Measurement of Action Potential Duration

This protocol describes the current-clamp method to measure action potential duration in isolated ventricular cardiomyocytes.

Materials:

-

Same as for IKr measurement.

Procedure:

-

Establish a whole-cell recording configuration as described in Protocol 2.

-

Switch the amplifier to current-clamp mode.

-

Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a fixed frequency (e.g., 1 Hz).

-

Record stable baseline action potentials.

-

Perfuse the cell with various concentrations of this compound.

-

Record the changes in action potential morphology, particularly the prolongation of the action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Analyze the data to construct a dose-response curve for APD prolongation.

Mandatory Visualization

Caption: Signaling pathway of this compound-mediated IKr block.

Caption: this compound's beta-1 adrenergic receptor blockade pathway.

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols for Ersentilide Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell culture and key experiments involving the investigational Class III antiarrhythmic agent, Ersentilide. The primary molecular target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. Additionally, this compound exhibits beta-1 adrenergic receptor antagonist activity.

The following sections detail the appropriate cell lines, culture conditions, and experimental procedures to assess the effects of this compound on its primary target and its secondary pharmacology, as well as its general cellular toxicity.

Cell Lines and Culture Conditions

The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in this compound experiments. For studying the effects on the hERG channel, human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel) are the industry standard. For investigating beta-1 adrenergic receptor antagonism, CHO cells stably expressing the human β1-adrenergic receptor are a suitable model.

Table 1: Recommended Cell Lines for this compound Experiments

| Target | Recommended Cell Line | Key Characteristics |

| hERG (IKr) Channel Blockade | HEK293-hERG | Human embryonic kidney cells stably expressing the hERG potassium channel.[1][2][3] |

| CHO-hERG | Chinese hamster ovary cells stably expressing the hERG potassium channel.[4][5][6] | |

| Beta-1 Adrenergic Receptor Antagonism | CHO-β1AR | Chinese hamster ovary cells stably expressing the human beta-1 adrenergic receptor. |

Culture Media and Conditions

Adherence to proper cell culture techniques is paramount for maintaining cell health and ensuring the validity of experimental results. Below are the recommended media and conditions for the specified cell lines.

Table 2: Cell Culture Media and Reagents

| Component | Description | Supplier Example |

| Basal Medium (HEK293-hERG) | Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) | Gibco (Thermo Fisher Scientific) |

| Basal Medium (CHO-hERG) | Ham's F-12 Nutrient Mixture | Gibco (Thermo Fisher Scientific) |

| Serum | Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco (Thermo Fisher Scientific) |

| Antibiotics | Penicillin-Streptomycin (100 U/mL Penicillin, 100 µg/mL Streptomycin) | Gibco (Thermo Fisher Scientific) |

| Selection Antibiotic (HEK293-hERG) | Geneticin (G418 Sulfate) | Gibco (Thermo Fisher Scientific) |

| Selection Antibiotic (CHO-hERG) | Hygromycin B and Blasticidin S | InvivoGen |

| Cell Dissociation Reagent | 0.05% Trypsin-EDTA | Gibco (Thermo Fisher Scientific) |

| Cryopreservation Medium | Basal medium with 20% FBS and 10% DMSO | - |

Protocol 1: Culturing hERG-Stably Transfected HEK293 and CHO Cells

-

Media Preparation:

-

HEK293-hERG Growth Medium: DMEM/F12 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 400 µg/mL Geneticin (G418).[1]

-

CHO-hERG Growth Medium: Ham's F-12 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 100 µg/mL Hygromycin B, and 15 µg/mL Blasticidin S.[4]

-

-

Cell Thawing:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium.

-

Transfer the cell suspension to a T75 flask.

-

-

Cell Maintenance:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the growth medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

-

Cell Passaging:

-

Aspirate the growth medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and seed into new flasks at a sub-cultivation ratio of 1:3 to 1:5.[2]

-

-

Cryopreservation:

-

Resuspend the cell pellet in cold cryopreservation medium at a density of 1-2 x 10^6 cells/mL.

-

Aliquot into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

Experimental Protocols

The following protocols describe key experiments for characterizing the pharmacological profile of this compound.

hERG Potassium Channel Blockade Assay

The primary mechanism of action of this compound is the blockade of the hERG potassium channel. The most accurate method for quantifying this is patch-clamp electrophysiology.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

-

Cell Preparation:

-

Seed hERG-transfected HEK293 or CHO cells onto glass coverslips in 35 mm dishes 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution.

-

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a single cell and achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.[2]

-

-

Data Acquisition and Analysis:

-

Record currents using an appropriate amplifier and data acquisition software.

-

Apply this compound at increasing concentrations to the external solution.

-

Measure the peak tail current amplitude at each concentration after steady-state block is achieved.

-

Calculate the percentage of current inhibition for each concentration relative to the control (vehicle) current.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Table 3: Electrophysiological Data for hERG Channel Blockers (Example)

| Compound | Cell Line | IC50 (nM) | Reference |

| Dofetilide | HEK293-hERG | 12 | |

| Cisapride | HEK293-hERG | 25 | |

| Terfenadine | CHO-hERG | 65 | |

| This compound | Data Not Available in Searched Literature |

Note: Specific IC50 values for this compound from publicly available literature were not found in the conducted search. The values for other known hERG blockers are provided for reference.

Beta-1 Adrenergic Receptor Antagonism Assay

This compound's beta-blocking activity can be quantified by its ability to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenergic agonist.

Protocol 3: cAMP Assay for Beta-1 Adrenergic Receptor Antagonism

-

Cell Preparation:

-

Seed CHO-β1AR cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.

-

Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each well.

-

Determine the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of this compound.

-

Construct a concentration-response curve and fit the data to determine the IC50 value.

-

Table 4: Beta-1 Adrenergic Receptor Antagonist Affinity (Example)

| Compound | Assay Type | Ki (nM) | Reference |

| Metoprolol | Radioligand Binding | 29 | |

| Atenolol | Radioligand Binding | 137 | |

| Propranolol | Radioligand Binding | 2.5 | |

| This compound | Data Not Available in Searched Literature |

Note: Specific Ki or IC50 values for this compound's beta-1 adrenergic receptor antagonism from publicly available literature were not found in the conducted search. The values for other known beta-blockers are provided for reference.

Cytotoxicity Assay

It is essential to assess the general cytotoxicity of this compound to ensure that the observed effects in functional assays are not due to cell death.

Protocol 4: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed hERG-transfected HEK293 or CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-